molecular formula C37H24BrN B1495014 9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole

9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole

Cat. No.: B1495014
M. Wt: 562.5 g/mol
InChI Key: AKXQSJCSSULDAL-UHFFFAOYSA-N
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Description

9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole: is a complex organic compound with the molecular formula C37H24BrN and a molecular weight of 562.50 g/mol . This compound is a derivative of carbazole and fluorenyl groups, which are known for their significant roles in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole typically involves the bromination of 9,9-diphenylfluorene followed by a coupling reaction with carbazole. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The coupling reaction can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
  • Employed in the development of photovoltaic materials for solar cells.

Biology:

  • Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.

Medicine:

  • Explored for its potential as a therapeutic agent in photodynamic therapy.

Industry:

Mechanism of Action

The mechanism of action of 9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic properties of materials, making it useful in optoelectronic applications. The pathways involved include charge transport and energy transfer processes .

Comparison with Similar Compounds

  • 9-(9,9-Diphenylfluoren-2-yl)carbazole
  • 9-(7-Bromo-9,9-diphenylfluoren-2-yl)phenanthrene
  • 9-(7-Bromo-9,9-diphenylfluoren-2-yl)anthracene

Uniqueness:

Properties

Molecular Formula

C37H24BrN

Molecular Weight

562.5 g/mol

IUPAC Name

9-(7-bromo-9,9-diphenylfluoren-2-yl)carbazole

InChI

InChI=1S/C37H24BrN/c38-27-19-21-29-30-22-20-28(39-35-17-9-7-15-31(35)32-16-8-10-18-36(32)39)24-34(30)37(33(29)23-27,25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-24H

InChI Key

AKXQSJCSSULDAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=C(C=C7)Br)C8=CC=CC=C8

Origin of Product

United States

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